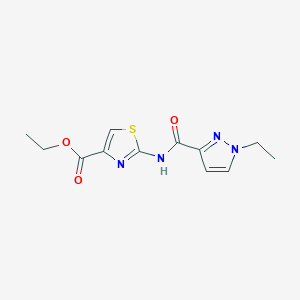

ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-3-16-6-5-8(15-16)10(17)14-12-13-9(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZHBJRBGGRTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Non-polar solvents like dichloromethane improve coupling reaction yields by reducing side reactions. In contrast, ethanol is preferred for cyclization due to its ability to dissolve both hydrazines and enol ethers.

Temperature and Time

Extended reaction times (2–10 hours) at −60°C maximize isomer purity in cyclization. For coupling reactions, 24-hour durations at 25°C ensure complete amidation.

Catalytic Additives

Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling reactions by absorbing HCl byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isomer Ratio | Scalability |

|---|---|---|---|

| Low-Temperature Cyclization | 70–75 | 9.8:1 | High |

| Carbodiimide Coupling | 65–70 | N/A | Moderate |

| α-Haloacid Derivative | 60–65 | N/A | Low |

Low-temperature cyclization offers superior scalability and isomer control, making it the most industrially viable method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Agricultural Applications

Pesticide Development

Thiazole derivatives have shown promise as agrochemicals, particularly in developing new pesticides. The structural features of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate suggest potential efficacy against agricultural pests. Research into similar compounds has demonstrated their ability to inhibit pest growth and reproduction.

Material Science

Polymer Chemistry

In material science, thiazoles are being investigated for their role in synthesizing novel polymers with enhanced properties. This compound can serve as a monomer or additive to improve the thermal stability and mechanical strength of polymeric materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. This compound was included in the screening process and showed promising results against Gram-positive bacteria.

Case Study 2: Pesticidal Activity

Field trials assessing the efficacy of thiazole-based pesticides revealed that compounds similar to this compound significantly reduced pest populations in controlled environments.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-Acetyl-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: Acetyl group.

Key Differences :

Ethyl 2-Adamantyl-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: Bulky adamantyl group.

Key Differences :

- Synthesis : Formed via cyclization of 2-adamantanethioamide and ethyl bromopyruvate .

- Properties : Enhanced lipophilicity due to the adamantyl group, likely improving membrane permeability but reducing aqueous solubility.

- Biological Relevance : Used to synthesize antiproliferative oxadiazoles, suggesting applications in oncology .

Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate

Structure: Position 2 substituent: Morpholino (cyclic amine). Key Differences:

Ethyl 2-[(4-Fluorophenyl)Methyl]-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: 4-Fluorobenzyl group.

Key Differences :

Ethyl 2-(2-Aminoethyl)-1,3-Thiazole-4-Carboxylate

Structure: Position 2 substituent: Aminoethyl group. Key Differences:

Comparative Analysis

Structural and Electronic Properties

| Compound | Substituent at Thiazole C2 | Key Electronic Features |

|---|---|---|

| Target Compound | 1-Ethylpyrazole-3-amido | Polar amide, π-π stacking (pyrazole) |

| Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate | Acetyl | Electron-withdrawing, moderate polarity |

| Ethyl 2-Adamantyl-1,3-thiazole-4-carboxylate | Adamantyl | Highly lipophilic, sterically bulky |

| Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate | Morpholino | Strong H-bond donor/acceptor, polar |

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|

| Target Compound | ~2.5 | Moderate |

| Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate | ~1.8 | High |

| Ethyl 2-Adamantyl-1,3-thiazole-4-carboxylate | ~4.2 | Low |

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 270.34 g/mol. The compound features both thiazole and pyrazole moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and hydrazine derivatives, leading to the formation of pyrazole intermediates that subsequently react with thiosemicarbazide or thioketones to yield the desired thiazole derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing both thiazoles and pyrazoles often exhibit significant binding affinities towards specific targets, indicating their potential as drug candidates. For instance, related compounds have shown binding affinities ranging from -1.6 to -3.4 kcal/mol. The mechanism of action may involve inhibition or modulation of specific biochemical pathways, which is crucial for therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. A related study highlighted the anticancer activity of thiazole derivatives against human cancer cell lines such as H460 and A549 . this compound is expected to have similar potential based on its structural characteristics.

Antimicrobial Activity

The antimicrobial properties of thiazole and pyrazole derivatives are well-documented. Compounds in this class have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, the presence of pyrazole in similar compounds has been linked to significant antibacterial activity against Gram-positive and Gram-negative bacteria . this compound may exhibit comparable antimicrobial effects due to its structural similarities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazole-thiazole core. Key steps include:

- Amide bond formation : Coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with a thiazole-4-carboxylate derivative using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen .

- Esterification : Ethyl esterification of the thiazole moiety using ethanol and catalytic sulfuric acid under reflux .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (30–70%) to achieve >95% purity .

Critical parameters :

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

- Spectroscopy :

Q. What are the key structural analogs, and how do their substituents influence biological activity?

Analog comparison table:

| Compound Name | Substituents | Key Differences | Biological Impact |

|---|---|---|---|

| Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate | Methyl (pyrazole) | Reduced steric bulk vs. ethyl | Lower lipophilicity; altered enzyme binding |

| Ethyl 2-(5-methylpyrazolyl)thiazole | Methyl (thiazole) | No amide linker | Reduced hydrogen-bonding capacity; weaker target affinity |

| Structural variations in the pyrazole (e.g., ethyl vs. methyl) and thiazole substituents significantly modulate solubility, metabolic stability, and target engagement . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variability : Impurities from incomplete coupling reactions (e.g., unreacted pyrazole acid) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain conflicting IC50 values. Standardize protocols using reference inhibitors .

- Solubility limitations : Use DMSO stocks ≤0.1% (v/v) to avoid solvent cytotoxicity, and confirm solubility in assay buffers via dynamic light scattering .

Q. What strategies are recommended for designing interaction studies to elucidate the compound’s mechanism of action?

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .

- Surface plasmon resonance (SPR) : Immobilize recombinant targets (e.g., EGFR kinase) to measure binding kinetics (KD, kon/koff) .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment to confirm target engagement .

Q. What methodologies address the compound’s instability in aqueous buffers during pharmacological assays?

- Prodrug design : Modify the ethyl ester to a tert-butyl ester for enhanced hydrolytic stability at physiological pH .

- Co-solvent systems : Use PEG-400 or cyclodextrins to improve solubility without degradation .

- Real-time stability monitoring : Employ LC-MS to track degradation products (e.g., free carboxylic acid) over 24-hour incubation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- ADMET prediction : Tools like SwissADME predict poor blood-brain barrier penetration (TPSA >90 Ų) and moderate CYP3A4 metabolism .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) using Schrödinger’s Xenosite .

- QSAR modeling : Correlate substituent electronegativity (e.g., pyrazole ethyl vs. trifluoromethyl) with improved IC50 against inflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.